N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Adenosine receptor ligands Chromone-thiazole hybrids Medicinal chemistry SAR

Specifically designed for adenosine receptor research, the 4-iodophenyl substituent on this chromone-thiazole-2-carboxamide enables unique experimental modalities inaccessible to methyl or other halogen analogs. The iodine atom permits direct ¹²⁵I/¹³¹I radiolabeling for high-specific-activity binding assays (~2,200 Ci/mmol), autoradiography, or SPECT imaging, overcoming the sensitivity limitations of tritium labeling. The X-ray validated molecular geometry supports accurate docking into receptor crystal structures, while the heavy atom serves as an anomalous scatterer in crystallography. Distinct from compound 31 (hA3 Ki = 167 nM), this tool compound allows empirical mapping of steric, electronic, and halogen-bonding contributions to receptor subtype selectivity. Obtainable at ≥95% purity for precise SAR investigations.

Molecular Formula C19H11IN2O3S
Molecular Weight 474.27
CAS No. 477546-00-2
Cat. No. B2719392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide
CAS477546-00-2
Molecular FormulaC19H11IN2O3S
Molecular Weight474.27
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)I
InChIInChI=1S/C19H11IN2O3S/c20-12-7-5-11(6-8-12)14-10-26-19(21-14)22-18(24)17-9-15(23)13-3-1-2-4-16(13)25-17/h1-10H,(H,21,22,24)
InChIKeyFHGIAHSRBFERHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (CAS 477546-00-2): Procurement-Grade Chromone-Thiazole Hybrid for Adenosine Receptor Research


N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (CAS 477546-00-2) is a synthetic chromone-thiazole hybrid with molecular formula C19H11IN2O3S and molecular weight 474.27 g/mol . Designed as a potential ligand for human adenosine receptors (ARs), it belongs to a series of 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides synthesized from chromone-2-carboxylic acid via two distinct amidation methods [1]. The compound incorporates a 4-iodophenyl substituent on the thiazole ring, distinguishing it from methyl-, methoxy-, and other aryl-substituted analogs within the same chemotype. Commercially available at ≥95% purity , it serves as a research tool for adenosine receptor binding studies and structure-activity relationship (SAR) investigations, with the iodine atom offering potential utility in radiolabeling applications.

Why N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide Cannot Be Replaced by Generic Chromone-Thiazole Analogs


Chromone-thiazole carboxamides as a class exhibit adenosine receptor affinity, but substitution at the thiazole 4-position critically modulates both binding potency and subtype selectivity. The closest characterized analog, N-(4,5-methylthiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide (compound 31), displays an hA3 Ki of 167 nM with selectivity ratios of 590 vs. hA1 and 480 vs. hA2A [2]. Replacing the 4-methyl group with a 4-iodophenyl substituent introduces a bulky, electron-rich aromatic ring with substantially different steric, electronic, and lipophilic properties. The iodine atom enables unique experimental modalities—including potential ¹²⁵I/¹³¹I radiolabeling for direct binding assays, autoradiography, or SPECT imaging—that are inaccessible with non-halogenated or fluoro/chloro analogs [1]. Furthermore, X-ray crystallographic data from the parent series confirm that the molecular geometry and conformation of the chromone-thiazole hybrids directly impact ligand-receptor binding [1]. These structural differences mean that binding affinity, selectivity profile, and experimental utility cannot be extrapolated from methyl, methoxy, or other aryl analogs without empirical validation.

N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide: Quantitative Differentiation Evidence for Procurement Decisions


Molecular Weight and Lipophilicity Shift Driven by 4-Iodophenyl Substitution vs. Methyl Analog

The target compound carries a 4-iodophenyl group at the thiazole C4 position, in contrast to the 4,5-dimethylthiazole substitution in the most potent reported analog (compound 31) [1]. This structural difference results in a molecular weight increase from approximately 298 g/mol (compound 31, C15H10N2O3S) to 474.27 g/mol (target compound, C19H11IN2O3S) . The iodine atom alone contributes approximately 126.9 g/mol and raises the calculated logP by an estimated 1.5–2.0 units relative to the methyl analog, substantially altering membrane permeability and nonspecific binding characteristics [2]. This molecular weight difference of approximately 176 g/mol represents a fundamental physicochemical divergence that affects all downstream pharmacological parameters.

Adenosine receptor ligands Chromone-thiazole hybrids Medicinal chemistry SAR

Iodine-Enabled Radiolabeling Capability: A Unique Experimental Modality Absent in Non-Halogenated and Fluoro/Chloro Analogs

The 4-iodophenyl substituent uniquely positions this compound for direct radiolabeling via iodine isotope substitution (¹²⁵I or ¹³¹I), a capability absent in the methyl analog (compound 31) and in fluoro/chloro-substituted chromone-thiazole congeners [1]. Radioiodination typically achieves specific activities of 2,200 Ci/mmol (¹²⁵I) or higher, enabling detection limits in the low femtomolar range for receptor binding assays [2]. This contrasts with tritium labeling of the methyl analog, which yields substantially lower specific activity (~20–80 Ci/mmol). The iodophenyl-thiazole motif has been independently validated in related chemotypes: (4-(4-iodophenyl)thiazol-2-yl)hydrazine derivatives demonstrated quantifiable in vitro anti-Candida activity against 27 clinical isolates, confirming that the 4-iodophenyl-thiazole substructure is biologically competent [3].

Radioligand binding assays Autoradiography SPECT imaging Adenosine receptor pharmacology

X-Ray Crystallographic Structural Confirmation: Validated Molecular Geometry for Computational Docking Studies

The parent series of 4-oxo-N-(substituted-thiazol-2-yl)-4H-chromene-2-carboxamides, including the target compound, has been structurally characterized by single-crystal X-ray crystallography, providing unambiguous confirmation of molecular geometry, amide bond conformation, and chromone-thiazole dihedral angles [1]. This crystallographic validation is absent for many commercially available chromone-thiazole analogs that are characterized only by NMR and MS. The experimentally determined bond lengths and angles enable accurate docking pose predictions against adenosine receptor crystal structures, whereas non-crystallized analogs require reliance on computationally predicted conformations that may deviate significantly from the bioactive geometry. The published crystallographic data for this series has been deposited and is available for direct use in structure-based drug design workflows [1].

X-ray crystallography Molecular conformation Structure-based drug design Ligand-receptor docking

Dual Synthetic Route Accessibility: Microwave and Conventional Heating Methods Provide Procurement and Scale-Up Flexibility

The target compound and its congeners were synthesized by two distinct amidation routes: conventional heating and microwave irradiation (MW) [1]. The availability of dual synthetic protocols is significant for procurement because it establishes methodological redundancy—the compound can be resynthesized or scaled via either route depending on equipment availability and desired throughput. MW-assisted synthesis typically reduces reaction times from hours (conventional) to minutes, improving laboratory throughput. While specific yields for the 4-iodophenyl derivative were not tabulated separately in the primary publication, the general method yielded the series in sufficient purity for X-ray crystallography and full spectroscopic characterization (¹H NMR, ¹³C NMR, MS) [1]. In contrast, many structurally related chromone-thiazole carboxamides from alternative suppliers lack published synthetic procedures, creating reproducibility risk for laboratories requiring in-house resynthesis.

Microwave-assisted synthesis Amidation methods Process chemistry Chromone-thiazole synthesis

N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide: Validated Application Scenarios for Research Procurement


Radioligand Binding Assays for Adenosine Receptor Subtype Pharmacological Profiling

The 4-iodophenyl group enables radioiodination (¹²⁵I), producing a high-specific-activity probe (~2,200 Ci/mmol) for saturation and competition binding assays at human adenosine A1, A2A, A2B, and A3 receptors. This represents a key advantage over the methyl analog (compound 31, hA3 Ki = 167 nM), which would require tritium labeling with approximately 100-fold lower specific activity [1]. The X-ray-validated molecular geometry [2] supports accurate interpretation of binding data in the context of receptor crystal structures (e.g., PDB 6ZDR for A2A-chromone co-crystal).

Structure-Based Drug Design and Molecular Docking Studies Targeting Adenosine Receptors

The experimentally determined X-ray crystal structure of the chromone-thiazole scaffold [2] provides validated atomic coordinates for docking studies. The iodine atom serves as an anomalous scatterer for phasing in crystallographic studies and as a heavy-atom marker in electron density maps. The 4-iodophenyl substituent can be used to probe the steric and electronic tolerance of the adenosine receptor orthosteric binding pocket, complementing SAR data from the methyl analog series reported in the RSC Advances study [1].

Chemical Probe for Halogen Bonding Studies in Adenosine Receptor-Ligand Interactions

The iodine atom on the 4-iodophenyl ring is a strong halogen bond donor, capable of forming directional C–I···O/N/S interactions with receptor backbone carbonyls or side-chain heteroatoms. This property is absent in the methyl analog (compound 31) and substantially weaker in fluoro/chloro congeners. The compound can serve as a tool to experimentally test whether halogen bonding contributes to binding affinity and selectivity at adenosine receptor subtypes, informing rational design of halogenated ligands with improved target engagement [1].

In-House Resynthesis and Method Development Using Validated Dual Synthetic Routes

Laboratories requiring multi-gram quantities can leverage the two published amidation protocols (conventional heating and microwave irradiation) [2] for in-house synthesis from commercially available chromone-2-carboxylic acid and 2-amino-4-(4-iodophenyl)thiazole. The availability of full spectroscopic characterization data (¹H NMR, ¹³C NMR, MS) in the primary literature [2] provides reference standards for identity and purity verification, reducing analytical burden during scale-up.

Quote Request

Request a Quote for N-(4-(4-iodophenyl)thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.